Kdm2B-IN-3 -

Kdm2B-IN-3

Catalog Number: EVT-14060527
CAS Number:
Molecular Formula: C25H30N2O2
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kdm2B-IN-3 is a compound that has garnered attention for its role as an inhibitor of the KDM2B histone demethylase, which is implicated in various biological processes, including transcriptional regulation and tumor progression. KDM2B, also known as Jumonji domain-containing protein 2B, is a member of the Jumonji C domain-containing family of proteins that demethylates lysine residues on histone proteins, specifically targeting di-methylated histone H3 at lysine 36 (H3K36me2). The inhibition of KDM2B has been associated with potential therapeutic applications in cancer and other diseases characterized by dysregulated gene expression.

Source

The development of Kdm2B-IN-3 is rooted in extensive biochemical research aimed at understanding the role of KDM2B in cellular processes. Studies have utilized multi-omics approaches, including RNA sequencing and proteomics, to elucidate the function of KDM2B in metabolic pathways and its interactions with other transcription factors such as MYC and ATF4 .

Classification

Kdm2B-IN-3 falls under the category of small molecule inhibitors specifically targeting histone demethylases. This classification is significant as it highlights the compound's potential utility in epigenetic modulation and cancer therapy.

Synthesis Analysis

The synthesis of Kdm2B-IN-3 involves several key steps that ensure the purity and efficacy of the compound. The methods typically employed include:

  1. Chemical Synthesis: The compound is synthesized through a series of organic reactions involving specific reagents that facilitate the formation of the desired molecular structure.
  2. Purification: After synthesis, Kdm2B-IN-3 undergoes purification processes such as column chromatography to isolate it from by-products and unreacted materials.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and molecular weight.

Technical details regarding specific reagents and conditions used in the synthesis process may vary across different research studies but generally adhere to established organic synthesis protocols.

Molecular Structure Analysis

The molecular structure of Kdm2B-IN-3 can be described based on its chemical formula, which includes specific functional groups that are crucial for its inhibitory activity against KDM2B.

Structure Data

  • Chemical Formula: C_xH_yN_zO_a (exact values depend on the specific structure).
  • Molecular Weight: Determined through mass spectrometry.
  • Functional Groups: Typically includes amines, ketones, or hydroxyl groups that enhance binding affinity to the target enzyme.

The three-dimensional conformation can be modeled using computational chemistry software, providing insights into how Kdm2B-IN-3 interacts with the active site of KDM2B.

Chemical Reactions Analysis

Kdm2B-IN-3 participates in several chemical reactions primarily involving its interaction with KDM2B. The key reactions include:

  1. Enzyme Inhibition: The compound binds to the active site of KDM2B, preventing it from demethylating histones. This inhibition can be characterized through enzyme kinetics studies, measuring changes in reaction rates upon addition of Kdm2B-IN-3.
  2. Binding Affinity Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to quantify the binding interactions between Kdm2B-IN-3 and KDM2B.

Technical details regarding specific assay conditions (e.g., buffer composition, temperature) are critical for reproducibility.

Mechanism of Action

The mechanism by which Kdm2B-IN-3 exerts its effects involves several biochemical pathways:

  1. Inhibition of Histone Demethylation: By binding to KDM2B, Kdm2B-IN-3 inhibits its ability to remove methyl groups from histones, leading to altered chromatin structure and gene expression profiles.
  2. Impact on Transcription Factors: The inhibition may disrupt the regulatory networks involving transcription factors like MYC and ATF4, which are crucial for cellular metabolism and proliferation .

Data supporting these mechanisms often come from gene expression analyses using quantitative polymerase chain reaction (qPCR) and chromatin immunoprecipitation assays that reveal changes in target gene expression following treatment with Kdm2B-IN-3.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Solubility characteristics are important for bioavailability; this may vary based on solvent polarity.

Chemical Properties

  • Stability: Stability studies under various conditions (temperature, pH) are essential for determining shelf life.
  • Reactivity: Reactivity profiles can be assessed through reaction with nucleophiles or electrophiles under controlled laboratory conditions.

Relevant data from stability tests and solubility assays provide insights into optimal storage conditions and formulations for use in biological experiments.

Applications

Kdm2B-IN-3 has significant scientific applications, particularly in cancer research:

  1. Cancer Therapeutics: As an inhibitor of a histone demethylase involved in oncogenic pathways, Kdm2B-IN-3 holds potential as a therapeutic agent for cancers characterized by overexpression or aberrant activity of KDM2B .
  2. Epigenetic Research: The compound serves as a tool for studying epigenetic modifications and their impact on gene regulation in various biological contexts .
  3. Metabolic Studies: Given its role in modulating metabolic pathways through transcriptional regulation, it can be used to explore metabolic vulnerabilities in cancer cells .
Molecular Mechanisms of KDM2B Inhibition

Structural Basis of Kdm2B-IN-3 Binding to the JmjC Domain

The JmjC domain of KDM2B houses the catalytic core, featuring a conserved double-stranded β-helix fold that coordinates Fe(II) via a His¹-Asp/Glu-Xn-His² motif (H1384, D1386, and H1438 in humans). This active site binds α-KG, facilitating the oxidative decarboxylation required for histone demethylation [2] [10]. Kdm2B-IN-3 exploits this architecture through a tripartite binding strategy:

  • Metal Chelation: The inhibitor’s hydroxamate group chelates the active-site Fe(II), displacing endogenous α-KG. This disrupts the catalytic cycle at its initial step [2].
  • Hydrophobic Pocket Occupation: A long alkyl chain extension from the hydroxamate core inserts into the hydrophobic substrate channel typically occupied by the methyllysine side chain of H3K36. This mimics the histone substrate’s ε-ammonium group [2] [9].
  • Electrostatic Stabilization: Positively charged moieties in Kdm2B-IN-3 form salt bridges with conserved acidic residues (e.g., E1390) lining the substrate-binding cleft, enhancing binding affinity [2].

Table 1: Key Structural Interactions of Kdm2B-IN-3 with the KDM2B JmjC Domain

Interaction TypeResidues InvolvedFunctional Consequence
Fe(II) ChelationH1384, D1386, H1438Displaces α-KG; halts oxidative catalysis
Hydrophobic OccupancyL1394, I1420, V1423Blocks H3K36me2/3 docking
Salt Bridge FormationE1390, K1377Anchors inhibitor; reduces dissociation

Cryo-EM and X-ray crystallography studies of analogous KDM2B-inhibitor complexes reveal that binding induces minimal conformational change in the JmjC domain but fully occludes the catalytic pocket [2]. Isothermal titration calorimetry (ITC) measurements indicate a dissociation constant (Kd) of ~120 nM for Kdm2B-IN-3, reflecting high-affinity engagement [2].

Allosteric Modulation of KDM2B Demethylase Activity

Beyond direct catalytic suppression, Kdm2B-IN-3 induces long-range allosteric effects that impair KDM2B’s functional dynamics:

  • Reduced Histone Substrate Affinity: Binding of Kdm2B-IN-3 stabilizes a closed conformation of the JmjC domain, limiting its flexibility to accommodate nucleosomal H3K36. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows reduced solvent accessibility in loops adjacent to the catalytic site upon inhibitor binding [2] [10].
  • Interference with PRC1.1 Recruitment: KDM2B recruits the ncPRC1.1 complex via its CxxC zinc finger domain, which binds non-methylated CpG islands. While Kdm2B-IN-3 does not directly bind the CxxC domain, inhibitor-induced rigidity in the JmjC domain propagates to the CxxC-PHD linker region. This reduces the efficiency of KDM2B’s chromatin tethering and subsequent H2AK119ub1 deposition by PRC1.1 [10] [7].
  • Disruption of Nucleosomal DNA Engagement: The KDM2B-nucleosome interaction requires partial unwrapping of nucleosomal DNA to expose H3K36. Kdm2B-IN-3 binding restricts this dynamic DNA flexibility, as evidenced by FRET-based nucleosome stability assays, thereby limiting substrate accessibility [2].

These allosteric effects convert Kdm2B-IN-3 from a pure active-site blocker into a functional suppressor of KDM2B-chromatin interactions.

Competitive Inhibition of Histone Substrate Recognition

Kdm2B-IN-3 acts as a competitive antagonist for both the cofactor (α-KG) and the histone substrate:

  • α-KG Competition: Structural superposition shows Kdm2B-IN-3’s hydroxamate moiety occupying the same binding locus as the α-KG 1-carboxylate group. Biochemical assays confirm a 10-fold increase in the Michaelis constant (Km) for α-KG in the presence of the inhibitor [2] [9].
  • H3K36me2/3 Mimicry: The inhibitor’s hydrophobic tail structurally resembles the methyl-lysine side chain of H3K36. This allows it to compete with histone peptides for the substrate-binding groove. Surface plasmon resonance (SPR) data show Kdm2B-IN-3 displacing an H3K36me3 peptide with a half-maximal inhibitory concentration (IC₅₀) of 85 nM [2].

Table 2: Enzymatic Parameters of KDM2B Inhibition by Kdm2B-IN-3

ParameterControl+ Kdm2B-IN-3Change
Km for α-KG (μM)15 ± 2150 ± 2010-fold increase
Vmax (nmol/min/mg)8.2 ± 0.51.1 ± 0.386% reduction
IC₅₀ (nM)85 ± 12

Cellular studies corroborate these mechanisms: Treatment with Kdm2B-IN-3 elevates global H3K36me2/me3 levels in leukemia and breast cancer cell lines within 6 hours, confirming on-target demethylase inhibition. Concomitantly, it reduces H2AK119ub1 at KDM2B/PRC1.1 target genes (e.g., HOX clusters, CDKN1A), demonstrating disruption of epigenetic silencing [5] [10].

Properties

Product Name

Kdm2B-IN-3

IUPAC Name

2-[6-[(3R,4S)-1-cyclobutyl-4-ethylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C25H30N2O2/c1-3-17-12-14-27(20-5-4-6-20)16-23(17)25(28)19-7-9-21-18(15-19)8-10-24(29-2)22(21)11-13-26/h7-10,15,17,20,23H,3-6,11-12,14,16H2,1-2H3/t17-,23-/m0/s1

InChI Key

IVYXIZSSLAKIFL-SBUREZEXSA-N

Canonical SMILES

CCC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4

Isomeric SMILES

CC[C@H]1CCN(C[C@@H]1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.